![molecular formula C19H23N3O2S B3005971 2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 441291-09-4](/img/structure/B3005971.png)
2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-(dimethylamino)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide" is a derivative of thiophene, a sulfur-containing heterocycle. The molecule is part of a broader class of compounds that have been synthesized and evaluated for various biological activities, including antiarrhythmic, serotonin antagonist, antianxiety, antimicrobial, and cytotoxic activities . These compounds are structurally characterized by the presence of a tetrahydrobenzo[b]thiophene moiety, which is a common scaffold in medicinal chemistry due to its potential therapeutic properties.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves initial reactions with various organic reagents. For instance, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile . Similarly, azomethine derivatives were synthesized by reacting aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . These methods demonstrate the versatility of thiophene derivatives in chemical synthesis and their potential for generating a wide array of biologically active compounds.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is confirmed using various spectroscopic techniques such as IR, 1H NMR, MS, and elemental analysis . The dihedral angles between the thiophene ring and other substituents, as well as the presence of intramolecular hydrogen bonds, can influence the biological activity of these compounds . The structure-activity relationship is a key area of study, as modifications to the thiophene core and its substituents can significantly alter the pharmacological properties of the derivatives.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the reaction of 2-benzamido-4,5-dihydro-3-thiophene carbonitriles with cyanomethylene compounds has been explored, leading to the formation of different substituted acetates and propanedinitriles . These reactions are monitored by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), which are essential for ensuring the purity and correct structure of the synthesized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. The purity of these compounds is often assessed using HPLC, with some derivatives achieving purities greater than 95% . The presence of positional disorder in some derivatives, as observed in the crystal structure, can also affect their physical properties and, consequently, their biological activity .
作用機序
While the specific mechanism of action for your compound is not available, thiophene derivatives are known for their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
将来の方向性
特性
IUPAC Name |
2-[[4-(dimethylamino)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-22(2)13-10-8-12(9-11-13)18(24)21-19-16(17(20)23)14-6-4-3-5-7-15(14)25-19/h8-11H,3-7H2,1-2H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEVCFNBUPESQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

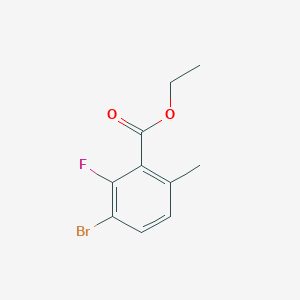
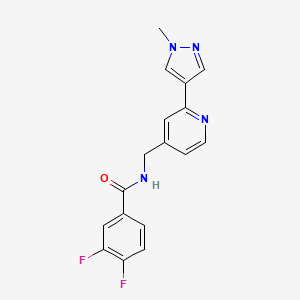
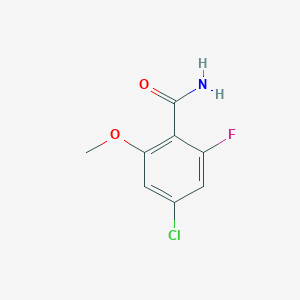
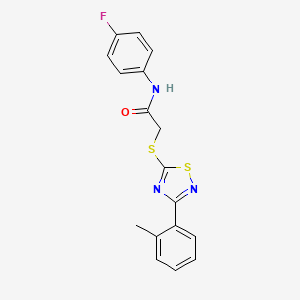
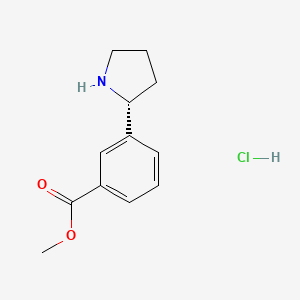
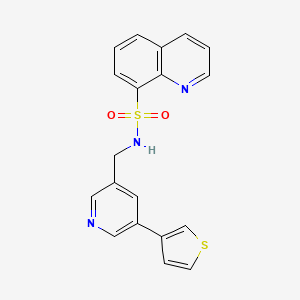
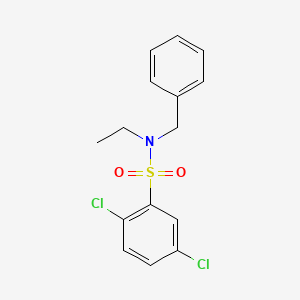


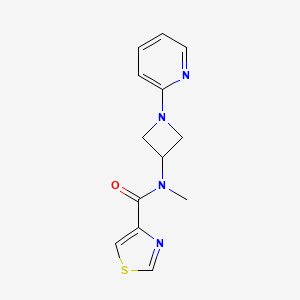
![N-[1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B3005907.png)
![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)

